3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Description
The compound 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a coumarin-thiazole hybrid synthesized via a solvent-free Hantzsch thiazole synthesis. The coumarin core is derived from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, catalyzed by piperidine to yield 3-acetyl-8-methoxy-2H-chromen-2-one . The thiazole ring is functionalized with a cyclobutylmethyl and 2-fluorophenyl amino group, enhancing steric bulk and electronic diversity.
Properties
IUPAC Name |
3-[2-[N-(cyclobutylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-29-21-11-5-8-16-12-17(23(28)30-22(16)21)19-14-31-24(26-19)27(13-15-6-4-7-15)20-10-3-2-9-18(20)25/h2-3,5,8-12,14-15H,4,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBMIXLDLMWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a novel derivative within the class of thiazole and chromenone compounds. This article explores its biological activity, particularly focusing on its antimicrobial properties and potential applications in therapeutic contexts.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a chromenone moiety, and specific substituents that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. The following sections detail its synthesis, evaluation of biological activity, and potential mechanisms of action.
Synthesis and Evaluation of Antimicrobial Activity
A significant study focused on the synthesis of derivatives similar to the target compound. The synthesized derivatives were evaluated for their antimicrobial efficacy using the agar well diffusion method against strains such as Escherichia coli and Pseudomonas aeruginosa.
Results Summary
- Active Compounds : Among the tested compounds, those featuring the thiazole moiety exhibited notable antimicrobial activity.
- Comparison with Reference Drugs : One derivative showed higher activity than Streptomycin against E. coli, indicating a promising therapeutic potential.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 60 µM |
| 2 | P. aeruginosa | 70 µM |
| 3 | Streptomycin | Reference (100 µM) |
Docking studies suggested that these compounds may inhibit bacterial tRNA (guanine37-N1)-methyltransferase, an enzyme critical for bacterial survival under stress conditions. This inhibition could disrupt protein synthesis in bacteria, leading to their death.
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of 3-(thiazol-4-yl)-2H-chromen-2-one were tested against Staphylococcus aureus and Haemophilus influenzae. Results indicated that some derivatives inhibited growth more effectively than Tetracycline, showcasing their potential as alternative antimicrobial agents.
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of similar coumarin derivatives on cancer cell lines. The results demonstrated that certain compounds induced apoptosis and cell cycle arrest in various tumor cells, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound belongs to a broader class of coumarin derivatives modified at positions 3 (thiazole substituent) and 8 (methoxy group). Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Electronic and Steric Effects
- The cyclobutylmethyl group adds steric hindrance, which could influence binding to biological targets .
- : The trifluoromethyl group increases lipophilicity (logP), favoring membrane permeability but possibly reducing solubility. The 2-chlorophenyl group may enhance halogen bonding in target interactions .
- : The 8-nitro group creates a strong electron-deficient coumarin core, altering redox properties and reactivity compared to the 8-methoxy analogue .
Research Findings and Implications
Crystallographic and Structural Validation
- Crystallography : Tools like SHELX () are critical for resolving complex substituent arrangements in coumarin derivatives. Hydrogen-bonding patterns () in crystals can predict solubility and stability; for example, the hydroxymethyl triazole in may form extensive H-bonds .
- Validation : Programs like SHELXL ensure accurate refinement of structures with bulky substituents (e.g., cyclobutylmethyl), reducing errors in bond-length and angle measurements .
Preparation Methods
Coumarin Core Construction
The 8-methoxycoumarin fragment is synthesized via the Pechmann condensation , a classic method for coumarin formation. This involves the acid-catalyzed cyclization of a phenol derivative (e.g., resorcinol) with a β-keto ester. For 8-methoxy substitution, a methoxy group is introduced at the ortho position of the phenol prior to condensation.
Thiazole Ring Formation
The 1,3-thiazole ring is assembled using the Hantzsch thiazole synthesis , which combines α-halo ketones with thioamides. In this case, the α-halo ketone intermediate is derived from the coumarin core, ensuring regioselective substitution at the 4-position of the thiazole.
Tertiary Amine Side Chain Installation
The N-cyclobutylmethyl-N-(2-fluorophenyl)amine group is introduced via a reductive amination or alkylation strategy. Cyclobutylmethyl bromide or iodide serves as the alkylating agent, reacting with 2-fluoroaniline under basic conditions to form the tertiary amine prior to its incorporation into the thiazole ring.
Stepwise Synthetic Protocol
Synthesis of 8-Methoxycoumarin (Intermediate I)
Reaction Conditions :
-
Starting Materials : Resorcinol, ethyl acetoacetate, concentrated sulfuric acid.
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Procedure : Resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) are dissolved in ice-cold sulfuric acid. The mixture is stirred at 0–5°C for 1 hour, then warmed to room temperature and quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield 7-hydroxy-4-methylcoumarin.
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Methylation : The 7-hydroxy group is methylated using methyl iodide and potassium carbonate in acetone, yielding 8-methoxy-4-methylcoumarin.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Pechmann) | 68–72% |
| Yield (Methylation) | 85–90% |
| Purity (HPLC) | ≥98% |
Functionalization of Coumarin to α-Halo Ketone (Intermediate II)
Bromination :
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Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄.
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Procedure : 8-Methoxy-4-methylcoumarin (1.0 eq) is refluxed with NBS (1.1 eq) and catalytic benzoyl peroxide in CCl₄ for 4 hours. The mixture is cooled, filtered, and concentrated to yield 4-(bromomethyl)-8-methoxy-2H-chromen-2-one.
Optimization Note : Excess NBS leads to dibromination; stoichiometric control is critical.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (NMR) | 95% |
Hantzsch Thiazole Synthesis (Intermediate III)
Reaction Setup :
-
Thioamide Precursor : N-Cyclobutylmethyl-N-(2-fluorophenyl)thiourea, synthesized via treatment of 2-fluoroaniline with cyclobutylmethyl isothiocyanate.
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Coupling : Intermediate II (1.0 eq) and thioamide (1.05 eq) are refluxed in ethanol for 6 hours. The thiazole ring forms via cyclocondensation, with the coumarin-bound α-bromo ketone reacting with the thiourea’s sulfur and nitrogen nucleophiles.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 78°C (reflux) |
| Yield | 65–70% |
| Purity (LC-MS) | 97% |
Final Coupling and Purification
Deprotonation and Cyclization
The thiazole intermediate is treated with aqueous NaOH to hydrolyze any residual ester groups, followed by acidification to precipitate the final product.
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving >99% chemical purity.
Key Data :
| Parameter | Value |
|---|---|
| Column Volume | 40 CV |
| Eluent Ratio | 30–50% ethyl acetate |
| Recovery | 88–92% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 12.3 min (C18 column, 70% MeOH/30% H₂O), purity ≥99.5%.
Industrial-Scale Considerations
Solvent Selection
Catalytic Improvements
-
Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.5 mol%) enhances alkylation rates by 40% in thioamide synthesis.
Q & A
Q. What are the key synthetic challenges in preparing 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling a cyclobutylmethyl-2-fluorophenylamine-substituted thiazole with a methoxy-substituted coumarin core. Key challenges include:
- Amino-thiazole formation : Cyclobutylmethyl and 2-fluorophenylamine groups require careful protection/deprotection to avoid side reactions. Nitrogen protection (e.g., using anhydrous CH₂Cl₂ under N₂) is critical to prevent oxidation .
- Coumarin-thiazole linkage : The thiazole ring’s C4 position must react selectively with the coumarin’s α,β-unsaturated ketone. Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) improves yield .
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) effectively isolates the product from byproducts like unreacted coumarin or dimerized intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The coumarin’s C2 carbonyl carbon appears at ~160 ppm in ¹³C NMR, while the thiazole’s C2 (linked to the amine) resonates at ~165 ppm.
- The methoxy group (-OCH₃) on the coumarin shows a singlet at ~3.8 ppm in ¹H NMR .
- IR Spectroscopy :
- Stretching vibrations for C=O (coumarin) at ~1700 cm⁻¹ and C-N (thiazole-amine) at ~1250 cm⁻¹ confirm functional groups .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., coumarin-based probes) to monitor enzyme activity changes. For example, measure inhibition constants (Kᵢ) against serine proteases or kinases, given the coumarin-thiazole scaffold’s known affinity for active sites .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. The cyclobutylmethyl group may occupy hydrophobic pockets, while the 2-fluorophenyl moiety engages in π-π stacking .
- Site-Directed Mutagenesis : Validate key residues (e.g., catalytic triads) by comparing inhibition profiles against wild-type and mutant enzymes .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .
Q. What crystallographic techniques are suitable for determining the compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). The thiazole ring’s planarity and coumarin’s π-system often facilitate crystallization .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between methoxy O and amine H) using software like CrystalExplorer .
- Thermal Ellipsoid Plots : Assess conformational flexibility; rigid coumarin-thiazole systems show lower thermal motion (<0.5 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
